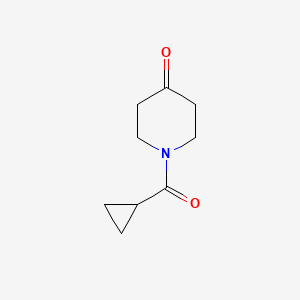

1-(Cyclopropylcarbonyl)piperidin-4-one

Description

BenchChem offers high-quality 1-(Cyclopropylcarbonyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopropylcarbonyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropanecarbonyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c11-8-3-5-10(6-4-8)9(12)7-1-2-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWAAVPJNOLUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566697 | |

| Record name | 1-(Cyclopropanecarbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63463-43-4 | |

| Record name | 1-(Cyclopropanecarbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Cyclopropylcarbonyl)piperidin-4-one. This compound is of significant interest in medicinal chemistry due to its incorporation of the piperidin-4-one scaffold, a versatile intermediate in the synthesis of various biologically active molecules.[1]

Core Chemical Properties

1-(Cyclopropylcarbonyl)piperidin-4-one is a heterocyclic ketone. Its structure features a piperidine ring N-acylated with a cyclopropylcarbonyl group. The physicochemical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 63463-43-4 | [2][3] |

| Molecular Formula | C₉H₁₃NO₂ | [2] |

| Molecular Weight | 167.20 g/mol | [2] |

| Appearance | Solid | [3] |

| Predicted pKa | -0.78 ± 0.20 | [2] |

| Predicted LogP | -0.52 | [3] |

Spectroscopic Characterization

While specific experimental spectra for 1-(Cyclopropylcarbonyl)piperidin-4-one are not widely published, the expected spectral characteristics can be predicted based on its structure:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the cyclopropyl protons (typically upfield multiplets), as well as multiplets for the methylene protons of the piperidine ring. The protons adjacent to the nitrogen and the carbonyl group would appear as distinct downfield signals.

-

¹³C NMR: The carbon spectrum would display a signal for the ketone carbonyl (~208 ppm), an amide carbonyl (~172 ppm), and distinct signals for the carbons of the piperidine and cyclopropyl rings.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong absorption bands corresponding to the two carbonyl groups: the ketone C=O stretch (typically ~1715 cm⁻¹) and the amide C=O stretch (typically ~1645 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum under electron ionization would be expected to show the molecular ion peak (M⁺) at m/z = 167. Key fragmentation patterns would likely involve the loss of the cyclopropyl group or cleavage of the piperidine ring.

Experimental Protocols

General Synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one

A common and effective method for the synthesis of N-acylated piperidones involves the reaction of a piperidone salt with an acylating agent, such as an acyl chloride, in the presence of a base. The following protocol is a general procedure based on established chemical principles for this type of transformation.

Materials:

-

Piperidin-4-one hydrochloride

-

Cyclopropanecarbonyl chloride

-

Triethylamine (TEA) or a similar non-nucleophilic base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add piperidin-4-one hydrochloride and dichloromethane (DCM).

-

Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (typically 2.2 equivalents) dropwise to neutralize the hydrochloride salt and provide a basic medium for the reaction. Stir the mixture for 15-20 minutes at 0 °C.

-

Acylation: Slowly add cyclopropanecarbonyl chloride (typically 1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 1-(Cyclopropylcarbonyl)piperidin-4-one.

General Analytical Instrumentation Protocol:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[4][5] Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS).[4]

-

Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) or similar mass spectrometer to confirm the elemental composition.[4]

-

Infrared Spectroscopy: IR spectra are generally recorded on an FT-IR spectrometer.[6]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the role of the parent scaffold in drug discovery.

Caption: A generalized workflow for the synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one.

Role in Medicinal Chemistry

The piperidin-4-one nucleus is a well-established pharmacophore, serving as a key building block for a wide range of therapeutic agents, including those with anticancer and anti-HIV properties.[1] Its conformationally constrained ring system allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets. The modification of the N-substituent, as with the cyclopropylcarbonyl group, can significantly influence the compound's potency, selectivity, and pharmacokinetic profile. Related structures are utilized as reagents in the synthesis of compounds with neuroprotective properties.[7]

Caption: Logical flow from a core scaffold to a potential drug candidate.

Safety and Handling

No specific safety data sheet is available for 1-(Cyclopropylcarbonyl)piperidin-4-one. However, based on data for structurally related compounds such as 1-(Cyclopropylcarbonyl)piperazine, standard laboratory safety precautions should be observed.

-

Health Hazards: May cause skin irritation, serious eye damage, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

In case of exposure:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Rinse mouth with water and consult a physician.

-

This guide is intended for use by qualified professionals and should be supplemented with institutional safety protocols.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Hit2Lead | 1-(cyclopropylcarbonyl)-4-piperidinone | CAS# 63463-43-4 | MFCD09949954 | BB-4026778 [hit2lead.com]

- 4. rsc.org [rsc.org]

- 5. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 1-(cyclopropylcarbonyl)piperidin-4-one, a valuable heterocyclic ketone intermediate in medicinal chemistry and drug discovery. The document outlines the core chemical principles, a detailed experimental protocol, and key quantitative data relevant to its synthesis.

Overview of Synthetic Pathways

The synthesis of 1-(cyclopropylcarbonyl)piperidin-4-one is typically achieved through the N-acylation of a piperidin-4-one precursor. Two principal routes are chemically viable:

-

Pathway 1: N-Acylation with Acyl Chloride: This is a highly efficient and widely used method involving the reaction of piperidin-4-one (often as a hydrochloride salt) with cyclopropanecarbonyl chloride in the presence of a base. The base neutralizes the hydrogen chloride generated, driving the reaction to completion. This pathway is favored for its high reactivity and generally good yields.

-

Pathway 2: Amide Coupling with Carboxylic Acid: This alternative route involves coupling piperidin-4-one directly with cyclopropanecarboxylic acid using a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions[1][2]. While effective, this method can be more costly due to the price of coupling reagents.

This guide will focus on the more common and robust acyl chloride pathway.

Primary Synthesis Pathway: N-Acylation

The core of this synthesis is the formation of an amide bond between the secondary amine of the piperidin-4-one ring and the carbonyl group of cyclopropanecarbonyl chloride.

Caption: N-acylation of Piperidin-4-one with Cyclopropanecarbonyl Chloride.

Quantitative Data

The following tables summarize the key quantitative parameters for this synthesis.

Table 1: Reagents and Stoichiometry

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |

|---|---|---|---|---|

| Piperidin-4-one Hydrochloride | 40064-34-4 | C₅H₁₀ClNO | 135.59 | 1.0 |

| Cyclopropanecarbonyl Chloride | 4023-34-1 | C₄H₅ClO | 104.53 | 1.1 |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | 2.2 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |

Table 2: Product Profile

| Product | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

|---|

| 1-(Cyclopropylcarbonyl)piperidin-4-one | 63463-43-4 | C₉H₁₃NO₂ | 167.21 | Solid[3] |

Note: The yield is dependent on experimental conditions and purification efficiency. A typical yield for this type of reaction would be in the range of 80-95%.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of 1-(cyclopropylcarbonyl)piperidin-4-one based on standard N-acylation methods[4][5].

Materials:

-

Piperidin-4-one hydrochloride

-

Cyclopropanecarbonyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Workflow Diagram:

Caption: General experimental workflow for the synthesis.

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM) to make an approximate 0.2 M solution.

-

Add triethylamine (2.2 eq) to the suspension. The mixture may become clearer as the free base of piperidin-4-one is formed.

-

Cool the flask in an ice bath to 0 °C with stirring.

-

Addition of Acylating Agent: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the cold, stirred mixture over 15-30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-16 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the mixture by adding water. Transfer the contents to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid chloride and neutralize HCl byproduct) and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-(cyclopropylcarbonyl)piperidin-4-one.

This robust protocol provides an effective means for producing high-purity 1-(cyclopropylcarbonyl)piperidin-4-one, a key building block for further synthetic applications in pharmaceutical research and development.

References

An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperidin-4-one (CAS Number: 63463-43-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyclopropylcarbonyl)piperidin-4-one is a heterocyclic organic compound featuring a piperidin-4-one core N-acylated with a cyclopropylcarbonyl group. The piperidin-4-one scaffold is a well-recognized pharmacophore and a versatile synthetic intermediate in medicinal chemistry, known to be a key structural component in a wide array of biologically active molecules.[1][2] Derivatives of piperidin-4-one have shown a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The introduction of the cyclopropylcarbonyl group at the nitrogen atom can significantly influence the molecule's physicochemical properties and biological activity, making 1-(Cyclopropylcarbonyl)piperidin-4-one a compound of interest for further investigation and as a building block in drug discovery programs.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-(Cyclopropylcarbonyl)piperidin-4-one

| Property | Value | Source |

| CAS Number | 63463-43-4 | [5] |

| Molecular Formula | C₉H₁₃NO₂ | [5] |

| Molecular Weight | 167.21 g/mol | [5] |

| Boiling Point (Predicted) | 267.8 ± 15.0 °C | |

| Density (Predicted) | 1.242 ± 0.06 g/cm³ | |

| LogP (Predicted) | -0.52 | [5] |

| Form | Solid | [5] |

| Purity | ≥ 95% (commercially available) | [5] |

Spectroscopic Data

Detailed experimental spectroscopic data for 1-(Cyclopropylcarbonyl)piperidin-4-one is not extensively reported. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region), as well as multiplets for the piperidine ring protons.

-

¹³C NMR: The carbon NMR spectrum would feature a carbonyl signal for the ketone in the piperidine ring, an amide carbonyl signal, and distinct signals for the cyclopropyl and piperidine carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the ketone and amide carbonyl stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the cyclopropylcarbonyl and piperidin-4-one moieties.

Synthesis

Below is a generalized experimental protocol that can be adapted for the synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one. This protocol is based on the synthesis of a similar compound, 1-(cyclopropylcarbonyl)piperazine hydrochloride.[6]

Experimental Protocol: Acylation of Piperidin-4-one

Materials:

-

Piperidin-4-one hydrochloride

-

Cyclopropanecarbonyl chloride

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Reagents for workup and purification (e.g., water, brine, drying agent, silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidin-4-one hydrochloride in the chosen anhydrous aprotic solvent.

-

Basification: Add the base to the suspension to neutralize the hydrochloride and liberate the free piperidin-4-one. Stir the mixture at room temperature for a defined period.

-

Acylation: Cool the reaction mixture in an ice bath. Slowly add a solution of cyclopropanecarbonyl chloride in the same solvent to the cooled mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution, water, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 1-(Cyclopropylcarbonyl)piperidin-4-one.

Workflow Diagram:

Biological Activity and Applications in Drug Development

While specific biological activity data for 1-(Cyclopropylcarbonyl)piperidin-4-one is scarce in the public domain, the parent piperidin-4-one scaffold is a cornerstone in the development of various therapeutic agents.[1][2] Derivatives of piperidin-4-one have been investigated for a range of biological activities, including:

-

Anticancer Activity: The piperidin-4-one nucleus is present in numerous compounds with demonstrated antiproliferative effects against various cancer cell lines.[7]

-

Antimicrobial Activity: Piperidin-4-one derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[3]

-

Anti-inflammatory Activity: Certain piperidin-4-one-containing molecules have shown potential as anti-inflammatory agents.[4]

The incorporation of a cyclopropyl group can modulate the parent molecule's lipophilicity, metabolic stability, and conformational rigidity, which in turn can influence its binding affinity to biological targets and overall pharmacokinetic profile. Therefore, 1-(Cyclopropylcarbonyl)piperidin-4-one serves as a valuable starting point or intermediate for the synthesis of novel drug candidates.

Potential Signaling Pathways and Experimental Assays

Given the lack of specific data for 1-(Cyclopropylcarbonyl)piperidin-4-one, we can hypothesize its potential involvement in signaling pathways based on the activities of other piperidin-4-one derivatives. For instance, if a derivative exhibits anticancer activity, it might be involved in pathways regulating cell cycle, apoptosis, or specific kinase signaling.

To elucidate the biological activity of 1-(Cyclopropylcarbonyl)piperidin-4-one or its derivatives, a variety of in vitro assays can be employed.

General Experimental Workflow for Biological Evaluation

Example Experimental Protocols

Enzymatic Assays:

If the compound is hypothesized to target a specific enzyme, a direct enzymatic assay can be performed. The general principle involves incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the formation of the product or the depletion of the substrate.[8]

Receptor Binding Assays:

To determine if the compound interacts with a specific receptor, radioligand binding assays are commonly used. This involves competing the binding of a labeled ligand to the receptor with the unlabeled test compound.[9][10][11][12]

Safety and Handling

Based on available safety data for similar compounds, 1-(Cyclopropylcarbonyl)piperidin-4-one should be handled with care. It is classified as an irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-(Cyclopropylcarbonyl)piperidin-4-one is a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties, spectroscopic characteristics, and biological activities are limited, its structural features suggest it is a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. The provided general synthetic and biological evaluation protocols offer a starting point for researchers interested in investigating this molecule and its derivatives. Further research is warranted to fully characterize this compound and unlock its potential in the development of new medicines.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hit2Lead | 1-(cyclopropylcarbonyl)-4-piperidinone | CAS# 63463-43-4 | MFCD09949954 | BB-4026778 [hit2lead.com]

- 6. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 8. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

- 10. Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-(Cyclopropylcarbonyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Cyclopropylcarbonyl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, potential synthetic routes with experimental protocols, and explores its putative biological significance based on the activities of structurally related compounds.

Core Compound Properties

1-(Cyclopropylcarbonyl)piperidin-4-one is a derivative of piperidin-4-one featuring a cyclopropylcarbonyl group attached to the nitrogen atom. Its chemical structure combines the rigid, three-membered cyclopropyl ring with the versatile piperidin-4-one scaffold, a common motif in pharmacologically active molecules.[1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 167.21 g/mol | --INVALID-LINK-- |

| CAS Number | 63463-43-4 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | General chemical knowledge |

| LogP (predicted) | -0.52 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one is not explicitly detailed in publicly available literature. However, based on standard organic chemistry principles and related syntheses, two primary retrosynthetic pathways are proposed: the acylation of piperidin-4-one with a cyclopropanecarbonyl derivative, or an amide coupling reaction between piperidin-4-one and cyclopropanecarboxylic acid.

Method 1: Acylation of Piperidin-4-one

This approach involves the reaction of piperidin-4-one with an activated cyclopropanecarbonyl species, such as cyclopropanecarbonyl chloride.

Experimental Protocol:

-

Reaction Setup: To a solution of piperidin-4-one hydrochloride (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Acylation Synthesis

Caption: Synthetic workflow for the acylation of piperidin-4-one.

Method 2: Amide Coupling

This method involves the direct coupling of piperidin-4-one with cyclopropanecarboxylic acid using a peptide coupling reagent.[3][4]

Experimental Protocol:

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve cyclopropanecarboxylic acid (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF). Add a coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[5]

-

Amine Addition: To the activated carboxylic acid solution, add piperidin-4-one hydrochloride (1 equivalent) and an additional equivalent of DIPEA.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Logical Workflow for Amide Coupling

Caption: Synthetic workflow for the amide coupling of piperidin-4-one.

Potential Biological Activity and Signaling Pathways

While no specific biological data for 1-(Cyclopropylcarbonyl)piperidin-4-one is readily available, the piperidin-4-one scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer and anti-HIV properties.[2] Furthermore, derivatives of this core structure have been investigated as anti-inflammatory agents.[6]

Structurally related compounds containing a 1-(cyclopropylcarbonyl)piperazine moiety have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a target in cancer therapy.[7] This suggests that 1-(Cyclopropylcarbonyl)piperidin-4-one could serve as a scaffold for the development of novel enzyme inhibitors.

Based on the known activities of related piperidine and piperine compounds, several signaling pathways could be potentially modulated by 1-(Cyclopropylcarbonyl)piperidin-4-one or its derivatives. These include:

-

NF-κB Signaling Pathway: Piperidin-4-one analogs have been shown to inhibit the activation of NF-κB, a key regulator of inflammation.

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation and survival, and some piperidine derivatives have been found to modulate its activity.

-

PI3K/Akt Signaling Pathway: This is another crucial pathway for cell survival and proliferation that can be targeted by piperidine-containing compounds.

-

TGF-β/SMAD Signaling Pathway: This pathway is involved in fibrosis and cell growth, and its modulation by piperine has been reported.

Hypothesized Signaling Pathway Interactions

Caption: Potential signaling pathways modulated by the title compound.

Conclusion

1-(Cyclopropylcarbonyl)piperidin-4-one is a readily accessible synthetic intermediate with significant potential for the development of novel therapeutic agents. Its structural similarity to known bioactive molecules, particularly PARP inhibitors and other enzyme modulators, makes it an attractive starting point for medicinal chemistry campaigns. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows provided herein offer a solid foundation for the synthesis and future exploration of this promising compound.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.dk [fishersci.dk]

- 4. hepatochem.com [hepatochem.com]

- 5. growingscience.com [growingscience.com]

- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperidin-4-one Structural Analogues as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of structural analogues of 1-(cyclopropylcarbonyl)piperidin-4-one. This class of compounds has garnered significant interest in medicinal chemistry, particularly as inhibitors of key enzymes implicated in various disease states. This document details experimental protocols for their synthesis and biological evaluation and presents quantitative data to facilitate comparative analysis.

Core Structure and Therapeutic Potential

The 1-(cyclopropylcarbonyl)piperidin-4-one scaffold is a versatile starting point for the development of potent and selective enzyme inhibitors. The piperidin-4-one core is a common motif in numerous biologically active compounds, offering sites for structural modification to optimize pharmacological properties. The N-cyclopropylcarbonyl group is a key feature that can influence binding affinity and metabolic stability. Analogues of this core structure have shown significant promise as inhibitors of enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Dipeptidyl Peptidase-4 (DPP-4), making them attractive candidates for the development of therapeutics for pain, inflammation, and metabolic disorders.

Synthesis of Structural Analogues

The synthesis of 1-(cyclopropylcarbonyl)piperidin-4-one and its analogues typically involves the N-acylation of a piperidin-4-one precursor. This can be achieved through various standard amide bond formation reactions.

General N-Acylation Protocol

A common method for the synthesis of N-acyl piperidin-4-one analogues is the reaction of a piperidin-4-one derivative with an appropriate acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.

Experimental Protocol: N-Acylation of Piperidin-4-one

-

Materials:

-

Piperidin-4-one hydrochloride (or the free base)

-

Cyclopropanecarbonyl chloride (or other desired acyl chloride)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve piperidin-4-one hydrochloride (1.0 equivalent) in anhydrous DCM.

-

Add TEA (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(cyclopropylcarbonyl)piperidin-4-one.

-

This general protocol can be adapted for the synthesis of a wide range of analogues by varying the starting piperidin-4-one and the acylating agent.

Biological Activity and Structure-Activity Relationships (SAR)

Structural analogues of 1-(cyclopropylcarbonyl)piperidin-4-one have been primarily investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide.[1][2] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2]

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Many N-acyl piperidine derivatives, particularly ureas and carbamates, act as irreversible covalent inhibitors of FAAH by carbamylating the catalytic serine residue (Ser241) in the enzyme's active site.[2][3] The cyclopropylcarbonyl group in the target scaffold represents a stable amide isostere that can be explored within this class of inhibitors.

Structure-Activity Relationship (SAR) for Piperidine-based FAAH Inhibitors:

While specific SAR data for a series of 1-(cyclopropylcarbonyl)piperidin-4-one analogues is not extensively tabulated in the public domain, general SAR trends for related N-acyl piperidine FAAH inhibitors can be summarized as follows:

-

N-Acyl Group: The nature of the N-acyl group is critical for activity. Carbamates and ureas are well-established reactive moieties for covalent inhibition.[2][4] The cyclopropylcarbonyl group offers a less reactive but potentially more stable alternative that can still engage in key binding interactions within the active site.

-

Piperidine Ring Substituents: Modifications at the 4-position of the piperidine ring significantly impact potency and selectivity. Bulky and lipophilic substituents are often favored.[3]

-

Stereochemistry: The stereochemistry of substituents on the piperidine ring can play a crucial role in binding and inhibitory activity.

Table 1: Bioactivity of Representative N-Acyl Piperidine and Piperazine FAAH Inhibitors

| Compound | Scaffold | Target | Activity (IC₅₀ or k_inact/K_i) | Reference |

| PF-750 | N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | FAAH | k_inact/K_i ≈ 800 M⁻¹s⁻¹ | [5] |

| JNJ-1661010 | Piperazine urea | FAAH | IC₅₀ = 0.84 nM | [6] |

| URB597 | O-aryl carbamate | FAAH | IC₅₀ = 4.6 nM | [6] |

| PF-04457845 | Piperidine urea | FAAH | IC₅₀ = 7.2 nM | [6] |

Note: The data in this table is for structurally related compounds and is intended to provide context for the potential activity of 1-(cyclopropylcarbonyl)piperidin-4-one analogues.

Experimental Protocols for Biological Evaluation

In Vitro FAAH Inhibition Assay

A common method to assess the inhibitory potential of compounds against FAAH is a fluorescence-based assay.[6]

Experimental Protocol: Fluorescence-Based FAAH Inhibition Assay

-

Materials:

-

Recombinant human or rat FAAH enzyme

-

Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Test compounds (dissolved in DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in Assay Buffer.

-

In a 96-well plate, add the diluted test compounds to the appropriate wells.

-

Add the FAAH enzyme solution to all wells except the background controls.

-

Include control wells for 100% enzyme activity (enzyme without inhibitor) and background (buffer and substrate only).

-

Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at 37 °C to allow for inhibitor-enzyme interaction, which is particularly important for irreversible inhibitors.[6]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence kinetically over a period of 30-60 minutes using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6]

-

Calculate the rate of reaction for each well and determine the percent inhibition for each inhibitor concentration relative to the 100% activity control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Visualizations

Proposed Mechanism of Covalent FAAH Inhibition

The following diagram illustrates the proposed mechanism by which many piperidine-based inhibitors covalently modify the active site of FAAH.

Caption: Proposed mechanism of covalent inhibition of FAAH by N-acyl piperidine analogues.

General Synthetic and Evaluation Workflow

The workflow for the development of novel 1-(cyclopropylcarbonyl)piperidin-4-one analogues as enzyme inhibitors is depicted below.

References

- 1. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential of 1-(Cyclopropylcarbonyl)piperidin-4-one: A Technical Overview

Disclaimer: Publicly available scientific literature lacks specific biological activity data for 1-(Cyclopropylcarbonyl)piperidin-4-one. This document provides a comprehensive overview of the potential biological activities of this compound based on the well-established pharmacological profile of the broader piperidin-4-one chemical class. The synthesis and experimental protocols are drawn from studies on structurally related compounds and should be considered as illustrative examples.

Introduction

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and ability to be readily functionalized at various positions have made it a cornerstone in the development of novel therapeutics. This technical guide explores the potential biological activities of 1-(Cyclopropylcarbonyl)piperidin-4-one, a specific derivative, by examining the known activities of the piperidin-4-one class. The introduction of a cyclopropylcarbonyl group at the N1 position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially modulating its biological profile.

Synthesis of N-Acyl Piperidin-4-ones

The synthesis of N-acyl piperidin-4-ones, such as the title compound, can be achieved through several established synthetic routes. A common and straightforward method involves the acylation of a piperidin-4-one precursor.

General Experimental Protocol: N-Acylation of Piperidin-4-one

This protocol describes a general method for the synthesis of N-acyl piperidin-4-ones.

Materials:

-

Piperidin-4-one hydrochloride

-

Cyclopropanecarbonyl chloride (or other acylating agent)

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) in dichloromethane at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 15-20 minutes.

-

Add a solution of cyclopropanecarbonyl chloride (1.1 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(Cyclopropylcarbonyl)piperidin-4-one.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Diagram of Synthetic Workflow:

Potential Biological Activities of the Piperidin-4-one Scaffold

Derivatives of piperidin-4-one have been extensively investigated and have shown a wide range of biological activities.[1][2][3][4][5] The specific activity is highly dependent on the nature and position of the substituents on the piperidine ring.

Antimicrobial Activity

Numerous piperidin-4-one derivatives have demonstrated significant antibacterial and antifungal properties.[1] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 1: Antimicrobial Activity of Representative Piperidin-4-one Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity (e.g., MIC, Zone of Inhibition) | Reference |

| 2,6-Diaryl-3-methyl-4-piperidones | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | Good activity compared to ampicillin | [1] |

| Thiosemicarbazone derivatives of piperidin-4-one | Fungal strains | Significant antifungal activity compared to terbinafine | [1] |

Experimental Protocol: Disk Diffusion Assay for Antimicrobial Susceptibility Testing

This method is a standard qualitative test to assess the antimicrobial activity of a compound.

Materials:

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Sterile filter paper disks (6 mm diameter)

-

Bacterial or fungal culture in logarithmic growth phase

-

Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates

-

Positive control antibiotic/antifungal disks (e.g., ampicillin, terbinafine)

-

Negative control disks (solvent only)

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Evenly spread the inoculum onto the surface of the agar plate.

-

Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Place positive and negative control disks on the same plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

Certain N-substituted piperidin-4-one derivatives have exhibited potent anti-inflammatory effects.[6][7] These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.

Table 2: Anti-inflammatory Activity of N-Substituted Piperidin-4-one Derivatives

| Compound | Assay | Key Findings | Reference |

| N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c6) | LPS-stimulated RAW 264.7 cells | Inhibition of TNF-α, IL-6, IL-1β, PGE2, and NO production | [6] |

| N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c10) | Carrageenan-induced paw edema in rats | Significant decrease in paw edema | [6] |

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This is a common in vitro assay to screen for anti-inflammatory activity.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Diagram of a Potential Anti-inflammatory Signaling Pathway:

References

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-(Cyclopropylcarbonyl)piperidin-4-one in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(cyclopropylcarbonyl)piperidin-4-one scaffold has emerged as a cornerstone in contemporary medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse array of therapeutic agents. Its unique structural features, combining a rigid cyclopropyl group with a flexible piperidine-4-one core, allow for the precise tuning of physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the synthesis, key biological targets, and experimental evaluation of compounds derived from this privileged scaffold.

Synthesis of the Core Scaffold

The synthesis of 1-(cyclopropylcarbonyl)piperidin-4-one is typically achieved through a standard amide coupling reaction between piperidin-4-one and cyclopropanecarboxylic acid or its activated derivatives.

Experimental Protocol: Synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one

Materials:

-

Piperidin-4-one hydrochloride

-

Cyclopropanecarbonyl chloride

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) and a suitable base such as triethylamine (2.2 eq) in an anhydrous aprotic solvent like dichloromethane at 0 °C, add cyclopropanecarbonyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 1-(cyclopropylcarbonyl)piperidin-4-one as a pure compound.

Key Biological Targets and Therapeutic Applications

Derivatives of the 1-(cyclopropylcarbonyl)piperidin-4-one scaffold have shown significant activity against a range of biological targets, leading to the development of novel therapeutics for various diseases.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1] Inhibition of FAAH has emerged as a promising therapeutic strategy for the treatment of pain, inflammation, anxiety, and other neurological disorders.[1] Piperidine and piperazine ureas derived from the core scaffold have been identified as potent and selective FAAH inhibitors.[2][3]

Structure-Activity Relationship (SAR) Insights for FAAH Inhibitors:

-

The piperidine or piperazine ring is a key component for activity.[4]

-

Aryl urea moieties are generally more potent than alkyl ureas.[3]

-

Substituents on the aryl ring can significantly influence potency and selectivity.[3]

-

The cyclopropylcarbonyl group can be replaced with other moieties to modulate activity, but the amide linkage is often crucial.

| Compound Class | Representative Compound | Target | IC50 / k_inact/K_i | Reference |

| Piperidine Urea | PF-750 | FAAH | IC50 = 16.2 nM | [2] |

| Piperazine Urea | JNJ1661010 | FAAH | IC50 = 33 ± 2.1 nM | [2] |

| Piperidine Urea | PF-04457845 | hFAAH | k_inact/K_i = 40,300 M⁻¹s⁻¹ | [5] |

| Piperidine Urea | PF-3845 | hFAAH | - | [5] |

| Piperazine Carbamate | JZL-195 | FAAH/MAGL | IC50 = 12 nM (FAAH) | [4] |

Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition

Diacylglycerol acyltransferase-1 (DGAT1) is a crucial enzyme in triglyceride synthesis. Its inhibition is a validated therapeutic approach for the treatment of obesity and type 2 diabetes.[6] Benzimidazole derivatives incorporating a piperidine moiety have been developed as potent and selective DGAT1 inhibitors.[7]

Structure-Activity Relationship (SAR) Insights for DGAT1 Inhibitors:

-

The benzimidazole core is a common feature in potent inhibitors.[7]

-

The piperidine ring and its substituents play a critical role in binding to the enzyme.

-

Modifications to the linker between the benzimidazole and piperidine moieties can impact potency and pharmacokinetic properties.

-

Substitution on the benzimidazole ring with small groups like H or F generally affords the best potency.[7]

| Compound Class | Representative Compound | Target | IC50 | Reference | | :--- | :--- | :--- | :--- | | Benzimidazole Piperidine | Compound 4A | hDGAT1 | - |[7] | | Benzimidazole Piperidine | Compound 11A | hDGAT1 | - |[7] | | Small Molecule Inhibitor | T863 | DGAT1 | 49 nM |[8] |

Anti-inflammatory Activity via NF-κB and ERK Pathway Inhibition

Derivatives of piperidin-4-one have demonstrated potent anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways. The NF-κB pathway is a central regulator of inflammation, and its inhibition can ameliorate a wide range of inflammatory diseases.[9] The ERK pathway is involved in cell proliferation and survival, and its dysregulation is implicated in both inflammation and cancer.

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Agents:

-

Curcumin analogs incorporating a piperidin-4-one core, such as EF24 and EF31, are potent inhibitors of NF-κB.[9]

-

The nature of the aryl groups attached to the piperidin-4-one ring significantly affects inhibitory potency.[9]

-

Substitution with electron-withdrawing groups on the aryl rings can enhance activity.

| Compound | Target Pathway | IC50 | Reference |

| EF31 | NF-κB DNA binding | ~5 µM | [9] |

| EF24 | NF-κB DNA binding | ~35 µM | [9] |

| Curcumin | NF-κB DNA binding | >50 µM | [9] |

| EF31 | IκB kinase β | ~1.92 µM | [9] |

| EF24 | IκB kinase β | ~131 µM | [9] |

Key Experimental Protocols

FAAH Activity Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory activity of compounds against FAAH using a fluorogenic substrate.

Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in FAAH assay buffer.

-

In a 96-well plate, add the diluted test compounds.

-

Add the FAAH enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic substrate solution to each well.

-

Immediately measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percentage of FAAH inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

DGAT1 Activity Assay (Radiometric)

This protocol describes a method for measuring DGAT1 activity using a radiolabeled substrate.

Materials:

-

Microsomes from cells expressing DGAT1

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 25 mM MgCl2 and 0.625 mg/ml BSA)

-

[14C]oleoyl-CoA

-

1,2-diacylglycerol (DAG)

-

Test compounds dissolved in DMSO

-

Chloroform:methanol (2:1)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Pre-incubate the cell lysate (containing DGAT1) with the test compounds for 30 minutes.

-

Initiate the reaction by adding the lysate to a reaction mixture containing the assay buffer, [14C]oleoyl-CoA, and DAG.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by adding chloroform:methanol (2:1).

-

Extract the lipids and spot them on a TLC plate.

-

Develop the TLC plate to separate the triglycerides.

-

Scrape the triglyceride spot and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of DGAT1 inhibition and determine the IC50 value.

NF-κB Nuclear Translocation Assay (High-Content Imaging)

This protocol details a method to assess the inhibition of NF-κB nuclear translocation.[10]

Materials:

-

A suitable cell line (e.g., A549)

-

Cell culture medium and supplements

-

NF-κB activating agent (e.g., TNF-α)

-

Test compounds

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against NF-κB p65 subunit

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

High-content imaging system

Procedure:

-

Seed cells in a 96-well imaging plate and allow them to adhere.

-

Pre-treat the cells with test compounds for a specified duration.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 30-60 minutes.

-

Fix, permeabilize, and block the cells.

-

Incubate the cells with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Acquire images using a high-content imaging system.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

Calculate the percentage of inhibition of nuclear translocation and determine the IC50 value.

ERK Phosphorylation Assay (Western Blot)

This protocol describes the analysis of ERK1/2 phosphorylation as a measure of ERK pathway activation.

Materials:

-

Cell line of interest

-

Cell culture reagents

-

Stimulating agent (e.g., EGF)

-

Test compounds

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with test compounds followed by stimulation with an ERK activator.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against p-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Visualizing Key Processes

Signaling Pathways and Experimental Workflows

Caption: General workflow for the screening and development of drug candidates.

Caption: Inhibition of NF-κB and potential modulation of ERK signaling pathways.

Caption: The iterative cycle of a Structure-Activity Relationship study.

Conclusion

The 1-(cyclopropylcarbonyl)piperidin-4-one scaffold continues to be a highly valuable starting point for the development of novel therapeutics. Its synthetic tractability and the ability to introduce diverse functionalities have led to the discovery of potent inhibitors for a range of important biological targets. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry, ultimately contributing to the discovery of new and effective medicines.

References

- 1. Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands [cris-uv.scimago.es]

- 2. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent DGAT1 Inhibitors in the Benzimidazole Class with a Pyridyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Piperidin-4-One Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the discovery of piperidin-4-one derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. Particular emphasis is placed on their potential as anticancer and antimicrobial agents.

Core Synthetic Strategies: Building the Piperidin-4-One Scaffold

The versatility of the piperidin-4-one ring system stems from the accessibility of its synthesis, primarily through multicomponent reactions that allow for the introduction of diverse substituents. The Mannich reaction and the Claisen-Schmidt condensation are two of the most prominent methods employed.

Mannich Reaction for 2,6-Diarylpiperidin-4-ones

A cornerstone in the synthesis of 2,6-diaryl-substituted piperidin-4-ones is the one-pot Mannich condensation.[1][2] This reaction typically involves the condensation of an aryl ketone, an aromatic aldehyde, and a source of ammonia, such as ammonium acetate.[3][4] The reaction proceeds in a protic solvent, often ethanol, and can be promoted by acetic acid.[2] The resulting piperidin-4-one ring generally adopts a chair conformation with the bulky aryl substituents occupying equatorial positions to minimize steric hindrance.[2]

Claisen-Schmidt Condensation for 3,5-Bis(benzylidene)-4-piperidones

The synthesis of 3,5-bis(benzylidene)-4-piperidones, a class of curcumin analogs with significant cytotoxic properties, is commonly achieved through a base- or acid-catalyzed Claisen-Schmidt condensation.[5][6] This reaction involves the double condensation of 4-piperidone with two equivalents of a substituted benzaldehyde.[5][7] The reaction can be carried out in ethanol with a base like sodium hydroxide or in acetic acid with a catalytic amount of hydrogen chloride.[5][8]

Biological Activities and Therapeutic Potential

Piperidin-4-one derivatives have been extensively investigated for a range of pharmacological activities, with a significant focus on their anticancer and antimicrobial properties.[9][10]

Anticancer Activity

A substantial body of research has demonstrated the potent in vitro anticancer activity of various piperidin-4-one derivatives against a panel of human cancer cell lines. The 3,5-bis(benzylidene) series, in particular, has shown promising cytotoxicity.[11]

Table 1: Anticancer Activity of Selected Piperidin-4-one Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Piperidine-dihydropyridine hybrid | 3-fluoro carboxamide | A-549 (Lung) | 15.94 ± 0.201 | [12] |

| MCF-7 (Breast) | 22.12 ± 0.213 | [12] | ||

| Cyclobutyl ring | A-549 (Lung) | 16.56 ± 0.125 | [12] | |

| MCF-7 (Breast) | 24.68 ± 0.217 | [12] | ||

| Imidazo[1,2-a]pyrimidine derivative | 3d | MCF-7 (Breast) | 43.4 | [13] |

| MDA-MB-231 (Breast) | 35.9 | [13] | ||

| 4d | MCF-7 (Breast) | 39.0 | [13] | |

| MDA-MB-231 (Breast) | 35.1 | [13] | ||

| Camphorsulfonyl-conjugated piperidone | Halogen-substituted | Various | Submicromolar | [5] |

| Trimethoxy-substituted | Various | Submicromolar | [5] |

Antimicrobial Activity

Derivatives of piperidin-4-one have also been shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][14] The introduction of specific functional groups, such as oxime and thiosemicarbazone moieties, can enhance this activity.[3][4]

Table 2: Antimicrobial Activity of Selected Piperidin-4-one Derivatives

| Compound | Target Organism | Activity | Reference |

| 2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oxime | Aspergillus niger | Potent Antifungal | [3] |

| 2-(4-Methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime | Aspergillus niger | Potent Antifungal | [3] |

| 2-(4-Dimethylaminophenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime | Candida albicans | Antifungal Activity | [3] |

| (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide | Staphylococcus aureus | Higher than parent compound | [14] |

| Enterobacter sp. | Higher than parent compound | [14] |

Mechanism of Action

The anticancer effects of piperidin-4-one derivatives are often attributed to their ability to induce apoptosis and cause cell cycle arrest.[15] Several underlying molecular mechanisms have been elucidated.

Induction of Apoptosis and Cell Cycle Arrest

Treatment of cancer cells with piperidin-4-one derivatives has been shown to lead to an increase in the expression of pro-apoptotic proteins like p53 and Bax.[9] Some derivatives have been observed to cause cell cycle arrest at the G2/M or G1/G0 phase.[15][16] The natural alkaloid piperine, which shares structural similarities with some piperidin-4-one derivatives, induces apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[17][18]

Inhibition of Topoisomerases

Certain piperidin-4-one derivatives have been identified as dual inhibitors of human topoisomerase I and IIα.[8] Topoisomerases are essential enzymes for DNA replication and transcription, and their inhibition leads to DNA damage and cell death, a common mechanism for many anticancer drugs.[19][20][21][22] Piperidine-4-carboxamides have also been identified as a novel class of DNA gyrase inhibitors, targeting bacterial topoisomerase II, which explains their antibacterial effects.[23]

Modulation of Signaling Pathways

The PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell survival, proliferation, and apoptosis, have been identified as key targets for piperine and are likely modulated by synthetic piperidin-4-one derivatives as well.[15][17][24] Inhibition of the PI3K/Akt pathway and activation of the JNK signaling pathway by piperine leads to apoptosis in cancer cells.[17][25]

Experimental Protocols

Synthesis of 3,5-Bis(benzylidene)-4-piperidones (General Procedure)

This protocol is adapted from the Claisen-Schmidt condensation method.[5][6]

-

In a round-bottom flask, dissolve 4-piperidone (1 equivalent) and the desired substituted benzaldehyde (2 equivalents) in 95% ethanol.

-

Add a 40% aqueous solution of sodium hydroxide (catalytic amount) to the mixture.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

For microwave-assisted synthesis, irradiate the mixture for 3 minutes at 180 W and 60°C.

-

After cooling, add cold water to the reaction mixture to precipitate the product.

-

Collect the precipitate by filtration and recrystallize from a suitable solvent system (e.g., n-hexane-ethyl acetate) to yield the pure 3,5-bis(benzylidene)-4-piperidone derivative.

Synthesis of 2,6-Diaryl-3-methyl-4-piperidones (General Procedure)

This protocol follows the Mannich reaction.[3][4]

-

Combine ethyl methyl ketone (1 equivalent), a substituted aromatic aldehyde (2 equivalents), and ammonium acetate in ethanol in a reaction vessel.

-

Heat the mixture to reflux for a specified period, monitoring the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and recrystallize from an appropriate solvent to obtain the purified 2,6-diaryl-3-methyl-4-piperidone.

Antimicrobial Susceptibility Testing: Disc Diffusion Method

This is a standard method for evaluating the antimicrobial activity of synthesized compounds.[26]

-

Prepare sterile Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

-

Inoculate the agar surface uniformly with the test microorganism.

-

Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

Include a positive control (standard antibiotic/antifungal) and a negative control (solvent alone).

-

Incubate the plates at 37°C for 24-48 hours.

-

Measure the diameter of the zone of inhibition in millimeters.

Visualizing the Core Concepts

To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for 3,5-bis(benzylidene)-4-piperidones.

Caption: Synthetic workflow for 2,6-diaryl-3-methyl-4-piperidones.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The piperidin-4-one scaffold continues to be a highly attractive starting point for the development of novel therapeutic agents. The straightforward and versatile synthetic routes allow for the generation of large libraries of derivatives for screening. The demonstrated anticancer and antimicrobial activities, coupled with an increasing understanding of their mechanisms of action, underscore the potential of piperidin-4-one derivatives in addressing significant unmet medical needs. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds and further elucidating their interactions with biological targets to design more potent and selective drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpbs.net [ijpbs.net]

- 3. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 9. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 15. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. news-medical.net [news-medical.net]

- 20. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pjps.pk [pjps.pk]

Theoretical Exploration of 1-(Cyclopropylcarbonyl)piperidin-4-one: A Computational and Synthetic Perspective